molecular formula C14H20BrNO3 B8158335 tert-Butyl 3-bromo-4-ethoxybenzylcarbamate

tert-Butyl 3-bromo-4-ethoxybenzylcarbamate

Cat. No.: B8158335
M. Wt: 330.22 g/mol
InChI Key: WGISHWACIBKVJG-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-4-ethoxybenzylcarbamate: is an organic compound that features a tert-butyl group, a bromine atom, and an ethoxybenzylcarbamate moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-4-ethoxybenzylcarbamate typically involves the reaction of 3-bromo-4-ethoxybenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-bromo-4-ethoxybenzylcarbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include primary amines

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-4-ethoxybenzylcarbamate involves the interaction of its reactive groups with biological molecules. The bromine atom can participate in nucleophilic substitution reactions, while the carbamate group can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or protein modification .

Properties

IUPAC Name

tert-butyl N-[(3-bromo-4-ethoxyphenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-5-18-12-7-6-10(8-11(12)15)9-16-13(17)19-14(2,3)4/h6-8H,5,9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGISHWACIBKVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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